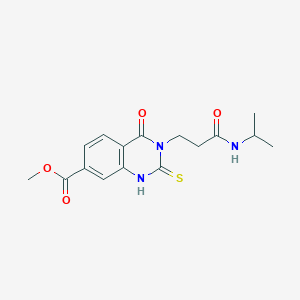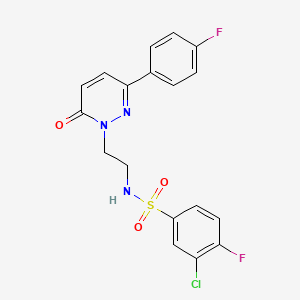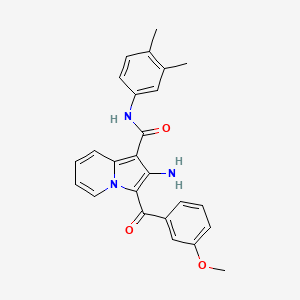![molecular formula C22H19FN6O2 B2691337 8-(4-Fluorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921560-66-9](/img/structure/B2691337.png)
8-(4-Fluorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
Triazoles have a molecular formula of C2H3N3 and contain a five-membered ring structure with two carbon atoms and three nitrogen atoms . The specific molecular structure of “8-(4-Fluorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione” is not available in the literature I have access to.Aplicaciones Científicas De Investigación
Molecular Interaction Studies
In a study focusing on 1,2,4-triazole derivatives, researchers synthesized and characterized biologically active derivatives, including a fluoro derivative similar to the compound . They analyzed intermolecular interactions such as C–H⋯O, C–H⋯π, and lp⋯π using techniques like X-ray diffraction and quantum mechanical calculations. This research aids in understanding the molecular interactions and stability of such compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Polymerization Processes
The utility of 1,2,4-triazole derivatives in polymerization was demonstrated in a study where these derivatives were employed in a green protocol for polycondensation with diisocyanates. This process highlights the potential of such compounds in developing novel polymers with potential applications in various industries (Mallakpour & Rafiee, 2007).
Medicinal Chemistry and Drug Design
A study focused on the synthesis and biological evaluation of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which are structurally related to the compound . They explored their antitumor activity and vascular relaxing effects, contributing to the field of medicinal chemistry and drug design (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Radiolabelling Techniques
Another significant application is in the development of radiolabelling techniques, as demonstrated in the synthesis of [18F]4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione for specific ligation with tyrosine-containing peptides. This innovation is crucial for advancing PET imaging techniques (Flagothier Jessica et al., 2013).
Propiedades
IUPAC Name |
8-(4-fluorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O2/c1-26-19-17(20(30)27(2)22(26)31)28(13-12-14-6-4-3-5-7-14)21-25-24-18(29(19)21)15-8-10-16(23)11-9-15/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSGDSDBKCUORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41752443 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Hydroxy-3-morpholinopropoxy)phenyl]acetamide](/img/structure/B2691256.png)


![N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691260.png)
![5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2691263.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2691265.png)
![N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2691267.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2691271.png)



